molecular formula C14H23N3O2S B13884603 N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide

N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide

Cat. No.: B13884603
M. Wt: 297.42 g/mol
InChI Key: LKAQSNQWDGEBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide typically involves the reaction of 3-dimethylaminobenzenesulfonyl chloride with 2-(piperazin-1-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can interact with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide is unique due to its specific combination of a sulfonamide group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H23N3O2S

Molecular Weight

297.42 g/mol

IUPAC Name

N,3-dimethyl-N-(2-piperazin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C14H23N3O2S/c1-13-4-3-5-14(12-13)20(18,19)16(2)10-11-17-8-6-15-7-9-17/h3-5,12,15H,6-11H2,1-2H3

InChI Key

LKAQSNQWDGEBRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N(C)CCN2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.